N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is involved in the synthesis of diverse chemical compounds, exhibiting a wide range of applications in chemical research. For instance, its derivatives are utilized in the synthesis of fluorinated heterocyclic compounds through photochemical methodologies, indicating its potential in developing compounds with unique chemical properties (Buscemi et al., 2001). Additionally, its structural analogs have been synthesized to explore their insecticidal activities, suggesting its utility in the development of novel insecticides (Luo Xian, 2011).
Biological and Pharmacological Activities
The compound and its related structures have shown promising results in biological evaluations, particularly as potential inhibitors in kinase-related studies. Novel compounds derived from it have been prepared and tested for their inhibitory potency against protein kinases, highlighting its significance in therapeutic applications, especially in cancer research (Loidreau et al., 2013). The chemical framework of this compound is instrumental in the synthesis of compounds with antiproliferative and antiangiogenic activities, underscoring its potential in anticancer drug development (Romagnoli et al., 2015).
Chemical Reactions and Syntheses
The compound plays a crucial role in various chemical reactions, contributing to the synthesis of new chemical entities. It serves as a key precursor in the preparation of compounds exhibiting leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines, demonstrating its utility in medicinal chemistry and drug discovery processes (Kuramoto et al., 2008). Moreover, its involvement in the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on its core structure highlights its versatility in heterocyclic chemistry, paving the way for the discovery of compounds with diverse biological activities (El-Essawy & Rady, 2011).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit monoamine oxidases (MAO A and B), enzymes that play a central role in the regulation of brain monoamine levels .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit monoamine oxidases, leading to alterations in monoamine metabolism .
Result of Action
It’s known that thiazole derivatives can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It’s known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRQESUVTZUMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.